Thieno[2,3-c][1,7]naphthyridin-4(5H)-one
Description
Overview of Naphthyridine Scaffold Chemistry and its Significance in Medicinal Chemistry
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, existing as six distinct isomers depending on the nitrogen placement. nih.govmdpi.com This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. researchgate.netnih.gov The significance of the naphthyridine framework stems from its ability to act as a bioisostere of larger aromatic systems and its capacity for hydrogen bonding and other molecular interactions, which are crucial for drug-receptor binding.
Derivatives of various naphthyridine isomers have demonstrated a wide array of pharmacological effects. For instance, the 1,8-naphthyridine (B1210474) core is found in antibacterial agents like nalidixic acid and its fluoroquinolone successors. mdpi.com Compounds based on this scaffold are also investigated for their anticancer, anti-inflammatory, antiviral, and antihypertensive properties. researchgate.netnih.gov The 1,7-naphthyridine (B1217170) isomer has also been explored, with derivatives showing potential as anticancer agents and kinase inhibitors. nih.govacs.org The diverse biological activities associated with the naphthyridine scaffold underscore its importance in the development of new therapeutic agents. mdpi.comnih.gov
Table 1: Biological Activities of Representative Naphthyridine Derivatives
| Compound Class | Example | Biological Activity |
|---|---|---|
| 1,8-Naphthyridine | Nalidixic Acid | Antibacterial |
| 1,8-Naphthyridine | Voreloxin | Anticancer (Topoisomerase II inhibitor) |
| 1,7-Naphthyridine | Bisleuconothine A | Anticancer (WNT signaling inhibitor) nih.gov |
| 1,5-Naphthyridine (B1222797) | Canthinone Alkaloids | Antibacterial nih.gov |
The Unique Role of Thieno-Fused Naphthyridines in Heterocyclic Chemistry
The fusion of a thiophene (B33073) ring to other heterocyclic systems, known as thieno-fusion, is a common strategy in medicinal chemistry to create novel scaffolds with unique electronic and steric properties. Thiophene-containing compounds are prevalent in numerous approved drugs and are known for their wide range of biological activities.
Thienopyridines, which represent the core of the compound , are organic heterocyclic compounds consisting of a thiophene ring fused to a pyridine (B92270) ring. fishersci.com These structures have attracted considerable attention for their pharmacological potential, including antitumor, anticancer, and antimicrobial effects. d-nb.info The thieno[2,3-c]pyridine (B153571) isomer, in particular, is noted for its presence in various kinase inhibitors and has applications in materials chemistry due to its electrochemical and photophysical properties. d-nb.info
When a thienopyridine is further fused with another pyridine ring to form a thieno-naphthyridine, the resulting tetracyclic system possesses a rigid, planar structure that can intercalate with DNA or bind to the active sites of enzymes. For example, thieno[2,3-b]pyridines have been investigated as chemosensitizers that can restore the activity of anticancer drugs like topotecan. nih.gov The synthesis of various thieno[2,3-b] d-nb.infonih.govnaphthyridines has also been explored, with some derivatives showing antimicrobial activity. researchgate.net
Table 2: Research Highlights of Thieno-Fused Heterocycles
| Compound Class | Key Findings | Potential Application |
|---|---|---|
| Thieno[2,3-d]pyrimidines | Bioisosteres of quinazolines and nucleobases with anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com | Drug Discovery |
| Thieno[2,3-b]pyridines | Can act as chemosensitizers to topoisomerase inhibitors. nih.gov | Cancer Therapy |
| Thieno[2,3-c]pyridines | Core structure in various kinase inhibitors. d-nb.info | Kinase Inhibition |
Structural Context and Research Rationale for Thieno[2,3-c]d-nb.inforesearchgate.netnaphthyridin-4(5H)-one
The specific molecule, Thieno[2,3-c] d-nb.inforesearchgate.netnaphthyridin-4(5H)-one, combines the features of a thieno[2,3-c]pyridine system with a 1,7-naphthyridine structure. The "4(5H)-one" designation indicates the presence of a carbonyl group at position 4 and a hydrogen atom at the nitrogen in position 5, making it a lactam.
Structural Breakdown:
Thieno[2,3-c]pyridine: A thiophene ring fused at its 'c' face (the bond between atoms 3 and 4) to a pyridine ring. This forms the foundational bicyclic system.
d-nb.inforesearchgate.netNaphthyridine: This indicates the fusion of a second pyridine ring in a way that the nitrogen atoms are at positions 1 and 7 of the resulting naphthyridine core.
-4(5H)-one: A ketone group is located at the 4th position of the tetracyclic system, and the nitrogen at the 5th position is protonated.
The research rationale for designing and synthesizing a molecule like Thieno[2,3-c] d-nb.inforesearchgate.netnaphthyridin-4(5H)-one is rooted in the principle of molecular hybridization. By combining the pharmacologically significant thienopyridine and naphthyridine scaffolds, chemists aim to create novel compounds with potentially enhanced or entirely new biological activities. The rigid, planar nature of this tetracyclic system makes it an attractive candidate for targeting planar biological structures, such as DNA base pairs or the ATP-binding sites of kinases. The lactam functionality introduces a potential hydrogen bond donor and acceptor, which can be critical for specific interactions with biological targets. The synthesis and investigation of such molecules are driven by the search for new leads in areas like oncology and infectious diseases, where the parent scaffolds have already shown significant promise.
Structure
3D Structure
Properties
CAS No. |
62289-90-1 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5H-thieno[2,3-c][1,7]naphthyridin-4-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-7(2-4-14-9)6-1-3-11-5-8(6)12-10/h1-5H,(H,12,13) |
InChI Key |
OMOKIRDTWFWIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=C(C(=O)N2)SC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for Thieno 2,3 C 1 2 Naphthyridin 4 5h One Scaffolds
Functional Group Interconversions on the Thienonaphthyridinone Core
Functional group interconversions are fundamental to modifying the properties of the thienonaphthyridinone scaffold. These transformations typically involve the introduction of reactive handles, such as halogens, which can then be displaced by various nucleophiles to introduce diversity.
Halogenation and Subsequent Nucleophilic Displacement Reactions
The halogenation of the thieno[2,3-c]naphthyridinone scaffold is a key strategy for introducing a versatile functional group that can be subsequently displaced. The site of halogenation depends on the reaction type. The electron-rich thiophene (B33073) ring is the preferred site for electrophilic substitution, while the electron-deficient pyridine (B92270) ring is more susceptible to nucleophilic attack, particularly after activation.
Once halogenated, the resulting halothienonaphthyridinone can undergo nucleophilic aromatic substitution (SNAr). A halide on the pyridine or pyridinone ring is activated towards displacement by nucleophiles. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the heterocyclic nitrogen atoms. This allows for the introduction of a wide range of substituents.
Introduction of Amine and Hydrazine (B178648) Moieties
The introduction of nitrogen-based nucleophiles, such as amines and hydrazines, is a common strategy to modify the thienonaphthyridinone core. These groups can serve as key pharmacophores or as handles for further derivatization.
One documented method involves the reaction of a suitable thienonaphthyridinone precursor with hydrazine hydrate. For instance, heating a related thieno[2,3-c] aun.edu.egarkat-usa.orgnaphthyridinone precursor with an excess of 99% hydrazine hydrate can furnish a diaminothienonaphthyridinecarbohydrazide derivative arkat-usa.org. This transformation highlights a direct method for incorporating a carbohydrazide moiety, which can then be used to construct further heterocyclic rings.
Alternatively, amine and hydrazine groups can be introduced via nucleophilic displacement of a halogen atom, as discussed in the previous section.
Alkylation and Acylation Reactions
The lactam functionality in the pyridinone ring of the scaffold presents two primary sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions.
N-Alkylation of Dihydro- and Tetrahydro-Naphthyridines
Direct N-alkylation of the lactam in scaffolds similar to thienonaphthyridinone is often challenging and proceeds with low yield. Studies on the closely related 1,2,3,4-tetrahydrobenzo[c] aun.edu.egarkat-usa.orgnaphthyrin-5(6H)-one system show that direct alkylation overwhelmingly favors the O-alkylated product nih.gov.
To achieve N-alkylation, alternative synthetic routes are often necessary. A multi-step strategy can be employed, which may involve reactions like Suzuki or Buchwald coupling to build the core structure, followed by amide formation to introduce the desired N-substituent nih.gov. This indirect approach circumvents the regioselectivity issue of direct alkylation.
O-Alkylation and Subsequent Transformations
In contrast to N-alkylation, O-alkylation of the thienonaphthyridinone lactam is generally the favored pathway under standard alkylating conditions. Treatment of the corresponding tetrahydro-naphthyridinone with a base followed by an alkylating agent leads selectively to the O-alkylated product nih.gov. A variety of bases can be used, including sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃), with the latter in DMF often providing the best yields nih.gov.
This reaction produces a substituted alkoxy-thienonaphthyridine, which is a vinyl ether derivative. These intermediates can undergo further transformations, such as hydrolysis back to the parent lactam or participation in cycloaddition reactions.
Table 1: O-Alkylation of a Tetrahydrobenzo[c] aun.edu.egarkat-usa.orgnaphthyrin-5(6H)-one Analog
| Entry | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | RT | O-alkylated | - |
| 2 | NaH | DMF | RT | O-alkylated | - |
| 3 | LiHMDS | THF | RT | O-alkylated | - |
Data derived from studies on a structurally similar tetrahydrobenzo[c] aun.edu.egarkat-usa.orgnaphthyrin-5(6H)-one scaffold nih.gov.
Oxidative Aromatization Reactions
For dihydro- or tetrahydro-thieno[2,3-c] ucoz.uaaun.edu.egnaphthyridin-4(5H)-one derivatives, oxidative aromatization is a key transformation to generate the fully aromatic planar scaffold. This dehydrogenation reaction introduces conjugation, which can significantly impact the compound's electronic and photophysical properties.
Aromatization can be achieved using a variety of oxidizing agents. The choice of reagent depends on the stability of the substrate and the desired reaction conditions. Common methods include:
Metal-free organocatalysis: This approach utilizes catalysts like 4-methoxy-TEMPO in an oxygen atmosphere beilstein-journals.org.
Hypervalent iodine reagents: Reagents such as [Hydroxy(tosyloxy)iodo]benzene have been shown to be efficient for the solvent-free oxidative aromatization of Hantzsch 1,4-dihydropyridines growingscience.com.
Activated Carbon and O₂: An environmentally friendly method involves the use of activated carbon to promote aromatization with molecular oxygen organic-chemistry.org.
Traditional Oxidants: In some cases, strong inorganic oxidizers or reagents like dichlorodicyanobenzoquinone (DDQ) can be employed, although they may lead to decomposition if the substrate is sensitive nih.gov.
This process is a crucial final step in many synthetic routes, converting a saturated or partially saturated heterocyclic system into its fully aromatic counterpart beilstein-journals.orgmdpi.com.
Table 2: Common Oxidizing Agents for Aromatization of Dihydropyridine Systems
| Oxidizing System | Conditions | Notes |
|---|---|---|
| Hypervalent Iodine (III) | Solvent-free, RT | Efficient and mild growingscience.com. |
| Activated Carbon / O₂ | Acetic acid or xylene, 50-120°C | Environmentally benign organic-chemistry.org. |
| 4-methoxy-TEMPO / O₂ | Xylene, 120°C | Metal-free organocatalytic method beilstein-journals.org. |
| Pyritic Ash | Acetonitrile, reflux | Heterogeneous catalysis using industrial waste mdpi.com. |
Rearrangement Reactions
Rearrangement reactions are fundamental in organic synthesis, allowing for the intricate restructuring of molecular scaffolds to access novel or complex chemical architectures. In the context of the thieno[2,3-c] mdpi.comacs.orgnaphthyridin-4(5H)-one core and related naphthyridine systems, these reactions provide powerful tools for derivatization and the generation of structural diversity.
Smiles Rearrangement in the Naphthyridine Series
The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction. wikipedia.org This reaction has been successfully applied for the first time in the 2,7-naphthyridine series, enabling the synthesis of novel heterocyclic systems. mdpi.comresearchgate.net Specifically, this rearrangement has been pivotal in creating 1-amino-3-oxo-2,7-naphthyridines, which serve as crucial precursors for constructing more complex molecules like furo[2,3-c]-2,7-naphthyridines. mdpi.com
The process typically involves the treatment of specific N-substituted aminopyridine derivatives with a base, such as sodium hydroxide in ethanol. This induces an intramolecular attack, leading to the rearrangement of the aromatic system. For instance, 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles have been synthesized in high yields through this method. mdpi.com The cyclization of alkoxyacetamides can also proceed via an unexpected Smiles-type rearrangement to yield 1,3-diamino-2,7-naphthyridines, highlighting the utility of this reaction in generating diverse amino-substituted naphthyridine cores. mdpi.comresearchgate.net This rearrangement offers a new and effective pathway for synthesizing 1,3-diamino-2,7-naphthyridines, which are valuable building blocks in medicinal chemistry. mdpi.com
Table 1: Examples of Smiles Rearrangement in the 2,7-Naphthyridine Series
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-(4-cyano-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-yl)-2-ethoxyacetamide | NaOH, Ethanol | 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High | mdpi.com |
| Alkoxyacetamides (general) | Base | 1,3-diamino-2,7-naphthyridines | - | researchgate.net |
Ring Expansions and Contractions
Ring expansion and contraction reactions are powerful strategies for modifying cyclic systems, allowing access to different ring sizes that might be difficult to synthesize directly. uchicago.edu While specific examples involving the thieno[2,3-c] mdpi.comacs.orgnaphthyridin-4(5H)-one scaffold are not extensively documented, the principles of these reactions can be applied to this heterocyclic system.
Ring Expansion: Methods such as the insertion of 3- or 4-atom fragments into cyclic β-keto esters could potentially be adapted to expand the lactam ring of the thienonaphthyridinone core. whiterose.ac.uk This would involve a sequence of acylation followed by a ring-expansion reaction, potentially yielding medium-sized rings fused to the thienopyridine system. whiterose.ac.uknuph.edu.ua
Ring Contraction: Photomediated ring contractions of saturated heterocycles offer a modern approach to reducing ring size. nih.gov For a derivative of thieno[2,3-c] mdpi.comacs.orgnaphthyridin-4(5H)-one where the piperidone ring is saturated, a Norrish type II reaction pathway could theoretically be initiated. This would involve a 1,5-hydrogen atom transfer followed by homolytic C–N bond fragmentation and a subsequent intramolecular Mannich reaction to form a five-membered ring fused to the thiophene. nih.gov
Table 2: Plausible Ring Modification Strategies for Thienonaphthyridinone Scaffolds
| Transformation | General Method | Potential Application to Thienonaphthyridinone | Reference |
|---|---|---|---|
| Ring Expansion | Telescoped acylation/ring expansion | Expansion of the 6-membered lactam ring to a 7- or 8-membered ring. | whiterose.ac.uk |
| Ring Contraction | Photomediated Norrish Type II reaction | Contraction of a saturated piperidone ring to a cyclopentane derivative. | nih.gov |
Formation of Multi-Heterocyclic Systems Incorporating Thienonaphthyridinone
The thieno[2,3-c]naphthyridinone scaffold serves as a valuable platform for the synthesis of more complex, multi-heterocyclic systems. By leveraging the existing rings as anchors for further annulation reactions, novel polycyclic structures with potential biological activities can be constructed.
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Derivatives
The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives often begins with functionalized thieno[2,3-b]pyridines, which are structurally isomeric to the core of thieno[2,3-c]naphthyridinones. researchgate.netresearchgate.net The methodologies employed can be conceptually extended to thienonaphthyridine systems. A common strategy involves the cyclization of 3-aminothieno[2,3-b]pyridine precursors.
For example, treating 3-amino-2-cyanothieno[2,3-b]pyridine derivatives with formic acid or formamide leads to the formation of the fused pyrimidine (B1678525) ring, yielding the corresponding pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one or the 4-amino derivative, respectively. mdpi.com Alternative cyclization agents and precursors can be used to introduce various substituents on the pyrimidine ring, leading to a diverse library of compounds. researchgate.net These multi-ring systems are of significant interest due to their wide range of pharmacological activities. researchgate.net
Table 3: Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Systems
| Precursor | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Amino-2-cyanothieno[2,3-b]pyridine derivative | Formic acid, reflux | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | mdpi.com |
| 3-Amino-2-cyanothieno[2,3-b]pyridine derivative | Formamide, reflux | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | mdpi.com |
| Pyrido[3′,2′:4,5]thieno[3,2-d] mdpi.comresearchgate.netoxazin-4(3H)-one | Amines | 2,3-Disubstituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones | researchgate.net |
Pyrazolo[3,4-c]tetrazolo[5,1-a]-2,7-naphthyridine Systems
The construction of highly fused heterocyclic systems such as pyrazolo[3,4-c]tetrazolo[5,1-a]-2,7-naphthyridines demonstrates the chemical versatility of the naphthyridine core. researchgate.net The synthesis is typically a multi-step process starting from appropriately substituted pyridines or naphthyridines.
A key step is the fusion of the pyrazole ring, which can be achieved by treating a 2-chloro-3-cyanopyridine derivative with hydrazine. researchgate.net This forms a 3-aminopyrazolo-fused intermediate. The subsequent formation of the tetrazole ring often involves the azide-tetrazole equilibrium. For instance, an azido group, introduced at a suitable position on the naphthyridine ring (e.g., from a hydrazino precursor), can undergo intramolecular cyclization to form the fused tetrazole ring. researchgate.net This sequence of reactions allows for the efficient assembly of complex tetracyclic systems built upon the 2,7-naphthyridine framework. researchgate.net These compounds are explored for their potential neurotropic activities. mdpi.comdntb.gov.ua
Table 4: General Strategy for Pyrazolo-Tetrazolo-Naphthyridine Synthesis
| Synthetic Step | Typical Precursor | Reagents | Fused Ring Formed | Reference |
|---|---|---|---|---|
| Pyrazole Annulation | 2-Chloro-3-cyanopyridine/naphthyridine | Hydrazine | Pyrazolo[3,4-c] | researchgate.net |
| Tetrazole Annulation | 1-Hydrazino-naphthyridine derivative | NaNO₂, HCl (to form azide intermediate) | Tetrazolo[5,1-a] | researchgate.net |
Computational and Theoretical Investigations of Thieno 2,3 C 1 2 Naphthyridin 4 5h One and Analogues
Electronic Structure and Molecular Conformation Analysis
Understanding the electronic structure and three-dimensional shape of a molecule is crucial for predicting its physical and chemical properties. Computational methods allow for a detailed examination of these aspects at the atomic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, electronic energy, and other ground-state properties of molecules. In the context of thieno-fused systems, DFT has been used to characterize the geometry and electronic structure of various derivatives. mdpi.com
Table 1: Illustrative DFT Calculated Parameters for an Analogue Thieno-Fused System (Note: The following data is for a representative thieno[2,3-b]indole analogue and not Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one)
| Parameter | Calculated Value |
| Total Energy | -1245.67 Hartree |
| Dipole Moment | 3.45 Debye |
| C-S Bond Length | 1.75 Å |
| C=O Bond Length | 1.23 Å |
To understand the optical properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. It allows for the calculation of excited-state properties, such as electronic absorption spectra (UV-Vis spectra). By predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, TD-DFT can help in the interpretation of experimental spectra and the design of molecules with specific optical characteristics.
For instance, TD-DFT studies on thieno[2,3-b]indole-based donor-acceptor molecules have been used to shed light on how their structure influences their performance in photovoltaic solar cells. researchgate.net These calculations can predict the electronic transitions responsible for the absorption bands, often corresponding to HOMO → LUMO transitions. mdpi.com
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. By analyzing the donor-acceptor interactions between filled and empty orbitals, NBO can provide insights into the stability of the molecule arising from these interactions.
While specific NBO analysis for Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one is not detailed in the provided search results, theoretical investigations on other heterocyclic systems often employ this method. For example, in a study of coronene derivatives with fused thiophene (B33073) rings, the Natural Bond Orbital method was used to calculate the charge distribution. scielo.br
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution around a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for predicting how a molecule will interact with other chemical species. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values (typically red for negative potential and blue for positive potential).
These maps are useful in predicting sites for electrophilic and nucleophilic attack. For various organic molecules, MEP analysis has been instrumental in understanding their reactivity.
Chemical Reactivity and Stability Predictions
Computational methods are also adept at predicting the chemical reactivity and stability of molecules through the analysis of their frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. nih.gov
In a study of thieno[2,3-b]indole-based compounds, a narrow energy gap of 1.91 eV was calculated for one of the designed molecules, suggesting its potential for good performance in solar cell applications. researchgate.net The HOMO-LUMO gap is a widely used descriptor in the theoretical design and analysis of novel organic materials. nih.gov
Table 2: Illustrative HOMO-LUMO Data for Analogue Thieno-Fused Systems (Note: The following data is for representative thieno[2,3-b]indole analogues and not Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one)
| Analogue Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| SM1 | -4.678 | -2.712 | 1.966 |
| SM2 | -4.512 | -2.602 | 1.910 |
| SM3 | -4.891 | -2.834 | 2.057 |
Evaluation of Chemical Reactivity Descriptors (e.g., Hardness, Softness)
Computational studies employing Density Functional Theory (DFT) have been utilized to investigate the structural and energetic properties of thieno[2,3-c]naphthyridinone analogues. These studies often calculate frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to determine the energy gap (ΔEH-L). For a series of thieno[2,3-b:4,5-b′]dipyridine analogues, the calculated energy gaps ranged from 2.32 to 3.39 eV. arabjchem.org A smaller energy gap generally indicates higher reactivity.
Chemical reactivity descriptors, including hardness (η) and softness (S), are derived from the HOMO and LUMO energies. Hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for donating electrons. These descriptors provide valuable insights into the stability and reactivity of the molecules. While specific values for Thieno[2,3-c] nih.govarkat-usa.orgnaphthyridin-4(5H)-one were not found in the provided search results, the general principles of DFT calculations are applicable to this compound and its analogues.
The reactivity of 1,5-naphthyridines, a core component of the target molecule, shows similarities to quinolines. nih.gov This suggests that the thieno[2,3-c] nih.govarkat-usa.orgnaphthyridin-4(5H)-one system would be susceptible to electrophilic substitution, nucleophilic substitution, reduction, and oxidation reactions. nih.gov The precise nature and feasibility of these reactions can be predicted and rationalized through the calculation of chemical reactivity descriptors.
Mechanistic Insights into Synthetic Pathways
Quantum chemical calculations are instrumental in elucidating the mechanisms and thermodynamics of synthetic pathways leading to thieno[2,3-c]naphthyridinones and related heterocyclic systems. For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a structurally related scaffold, has been shown to proceed through a one-pot, four-component reaction. nih.gov Computational modeling of such reactions can map out the energy profile of the reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at a molecular level.
The synthesis of various thieno[2,3-b]pyridines and thieno[2,3-c] arkat-usa.orgarabjchem.orgnaphthyridinones has been reported, outlining specific reaction conditions and reagents. arkat-usa.org Theoretical calculations can complement this experimental work by providing thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for each step of the reaction. This information helps in determining the spontaneity and feasibility of the proposed synthetic routes and can guide the optimization of reaction conditions to improve yields and selectivity.
For example, the synthesis of diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate, a precursor for more complex heterocyclic systems, involves a multi-step process where computational analysis could predict the most favorable reaction pathway and potential side products. ekb.eg By calculating the energies of reactants, products, and transition states, chemists can gain a deeper understanding of the underlying principles governing the synthesis of these complex molecules.
Structure-Activity Relationship (SAR) Modeling
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule ligand to its protein target. This method has been extensively applied to thieno[2,3-c]naphthyridinone analogues and related thienopyrimidine derivatives to understand their interactions with various biological targets.
For instance, a series of thieno[2,3-c]pyridine (B153571) derivatives were synthesized and evaluated as potential anticancer agents. Molecular docking studies were conducted against the Heat shock protein 90 (Hsp90) target (PDB ID: 2WI6) to gain insight into their binding modes. nih.gov The results of these in silico studies indicated crucial molecular interactions between the synthesized ligands and the Hsp90 protein. nih.gov Similarly, molecular docking was used to investigate the binding interactions of new thieno[2,3-b:4,5-b′]dipyridine compounds with the E. coli DNA gyrase B active site (PDB code: 1AJ6). arabjchem.org
In another study, thieno[2,3-d]pyrimidin-4(3H)-one derivatives were docked with DNA and the 3ert protein to assess their anticancer potential. bohrium.comwum.edu.pkwum.edu.pk The binding affinities, expressed as Gibbs free energy (ΔG), were calculated, with values of -6.3 and -6.4 kcal/mol for DNA and -7.0 and -6.9 kcal/mol for the 3ert protein, indicating favorable interactions. bohrium.comwum.edu.pkwum.edu.pk Furthermore, thieno[3,2-c]quinoline compounds, identified through virtual screening, were subjected to induced fit molecular docking simulations to understand their binding mode within the RET tyrosine kinase domain. nih.gov
The table below summarizes the targets and corresponding PDB IDs used in docking studies of thieno[2,3-c]naphthyridin-4(5H)-one analogues and related compounds.
| Target Protein | PDB ID | Compound Class |
| Heat shock protein 90 (Hsp90) | 2WI6 | Thieno[2,3-c]pyridines |
| E. coli DNA gyrase B | 1AJ6 | Thieno[2,3-b:4,5-b′]dipyridines |
| RET tyrosine kinase | 6NEC | Thieno[3,2-c]quinolines |
| Phosphoinositide 3-kinase (PI3K) | Not Specified | Thieno[2,3-d]pyrimidines |
| Epidermal Growth Factor Receptor (EGFR) | Not Specified | Thieno[2,3-d]pyrimidines |
Predictive modeling, particularly through machine learning (ML) and quantitative structure-activity relationship (QSAR) studies, is a powerful tool in drug discovery to forecast the biological activity of novel compounds. nih.govarxiv.orgrsc.org These models are trained on datasets of compounds with known activities to identify mathematical relationships between molecular descriptors and biological responses.
For thieno[2,3-d]pyrimidin-4-yl hydrazone analogues, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed to investigate their potency and selectivity as cyclin-dependent kinase 4 (CDK4) inhibitors. nih.gov This model, built using comparative molecular field analysis (CoMFA), yielded robust and predictive results (q²=0.724, r²=0.965, r²pred=0.945), providing insights into the structural features required for enhanced activity. nih.gov Similarly, 3D-QSAR studies have been performed on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors, resulting in statistically significant CoMFA (q² = 0.818, r² = 0.917) and comparative molecular similarity indices analysis (CoMSIA) (q² = 0.801, r² = 0.897) models. mdpi.com
Machine learning models have been successfully applied to increase the hit rate of drug discovery for antibacterial compounds. nih.gov A directed-message passing neural network (D-MPNN) was trained on a large dataset of compounds to predict antibacterial activity, achieving a receiver operating characteristic (ROC) score of 0.823 on the test set. nih.gov Such approaches could be adapted to predict the activity of Thieno[2,3-c] nih.govarkat-usa.orgnaphthyridin-4(5H)-one and its analogues against various biological targets. The development of these predictive models relies on curated datasets and the selection of appropriate molecular descriptors and machine learning algorithms. nih.gov
Conformational analysis and pharmacophore generation are crucial steps in understanding the three-dimensional structural requirements for a ligand to bind to its target and elicit a biological response. A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. researchgate.net
The process of pharmacophore model generation can be either ligand-based or structure-based. mdpi.comnih.gov In the ligand-based approach, a set of active molecules is superimposed to identify common chemical features. mdpi.com The structure-based approach utilizes the 3D structure of the ligand-target complex to define the key interaction points. nih.govnih.gov
For a series of thieno[2,3-d]pyrimidine (B153573) derivatives targeting phosphoinositide 3-kinase (PI3K), a pharmacophore model was developed based on the common features of potent inhibitors. nih.gov This model guided the design and synthesis of new compounds with improved activity. Similarly, 3D-QSAR studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors utilized contour maps from CoMFA and CoMSIA to provide a visual representation of the pharmacophoric requirements for optimal activity. rsc.org These maps highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable for activity.
The general workflow for pharmacophore generation involves several steps, including the enumeration of stereoisomers and the generation of conformers for each molecule. mdpi.com These conformers are then used to develop and refine the pharmacophore model. The resulting model can be used for virtual screening of large compound libraries to identify novel molecules with the desired biological activity.
Photophysical Property Simulations
Computational chemistry has emerged as a powerful tool for predicting and understanding the photophysical properties of novel organic molecules, offering insights that complement and guide experimental work. For Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one and its analogues, theoretical simulations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating their electronic structure and predicting their behavior upon interaction with light. These computational methods allow for the investigation of excited-state properties, providing a molecular-level understanding of their absorption, emission, and non-linear optical characteristics.
Prediction of UV-Vis Absorption and Emission Spectra
Theoretical calculations are crucial for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one and its derivatives. These predictions are vital for designing molecules with specific optical properties for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
The process typically begins with the optimization of the ground-state geometry of the molecule using DFT methods. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. The choice of functional and basis set in these calculations is critical for obtaining results that are in good agreement with experimental data.
For Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one analogues, the absorption spectra are generally characterized by intense bands in the near-UV region, attributed to localized π→π* transitions within the aromatic system. mdpi.com The introduction of various donor and acceptor groups to the core structure can significantly modulate the electronic properties and, consequently, the absorption and emission wavelengths. For instance, the addition of electron-donating groups is predicted to cause a bathochromic (red) shift in the absorption and emission maxima due to a decrease in the HOMO-LUMO energy gap.
The emission spectra are simulated by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference between the absorption and emission maxima provides the Stokes shift, an important parameter for fluorescent materials.
Table 1: Predicted Photophysical Properties of Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one and Analogues
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Oscillator Strength (f) |
|---|---|---|---|---|---|
| 1 | H | 350 | 420 | 70 | 0.85 |
| 2 | -OCH3 | 365 | 445 | 80 | 0.92 |
| 3 | -NO2 | 380 | 470 | 90 | 0.78 |
| 4 | -N(CH3)2 | 375 | 460 | 85 | 0.95 |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information generated from computational studies.
Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties of organic materials is a burgeoning field of research due to their potential applications in optical communications, data storage, and optical limiting. Computational methods, particularly DFT, are extensively used to predict the NLO response of molecules like Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one and to understand the structure-property relationships that govern these phenomena.
The key parameters that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A high value of these parameters indicates a strong NLO response. Theoretical calculations of these properties are typically performed using a finite field approach, where the response of the molecule to an external electric field is calculated.
For Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one analogues, the NLO properties are expected to be highly dependent on the intramolecular charge transfer (ICT) characteristics. nih.gov The presence of strong electron-donating and electron-accepting groups connected through a π-conjugated system can lead to a significant enhancement of the first hyperpolarizability. nih.gov The planarity of the molecular structure also plays a crucial role in facilitating π-electron delocalization and thus enhancing the NLO response.
Computational studies can predict how different substituents on the Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one core will affect the NLO properties. For example, increasing the strength of the donor and acceptor groups or extending the length of the π-conjugated bridge is generally predicted to increase the first hyperpolarizability.
Table 2: Predicted Non-Linear Optical Properties of Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one Analogues
| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| 1 | -H | -H | 500 |
| 2 | -NH2 | -NO2 | 2500 |
| 3 | -OCH3 | -CN | 1800 |
| 4 | -N(CH3)2 | -CF3 | 3200 |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information generated from computational studies.
These theoretical predictions are invaluable for the rational design of new Thieno[2,3-c] polyu.edu.hknih.govnaphthyridin-4(5H)-one derivatives with tailored photophysical and NLO properties for specific technological applications.
Biological Activities and Structure Activity Relationships Sar of Thieno 2,3 C 1 2 Naphthyridin 4 5h One Derivatives
Anticancer Potential and Mechanistic Pathways
Derivatives of thieno-fused pyrimidines and pyridines have demonstrated a broad spectrum of anticancer activities, operating through multiple, often interconnected, mechanistic pathways. These compounds have been shown to target fundamental cellular processes involved in cancer cell proliferation, survival, and metastasis.
Topoisomerase Inhibition (Type I and II)
Certain fused heterocyclic systems structurally analogous to Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one have been identified as inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. For instance, some thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as topoisomerase II inhibitors nih.govnih.gov. These compounds are believed to exert their anticancer effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and subsequently inducing apoptosis in cancer cells nih.gov. Similarly, certain benzo[f]chromeno[4,3-b] nih.govnih.govnaphthyridine derivatives have shown potent dual inhibitory activity against both topoisomerase I and IIα mdpi.com. The ability of these related scaffolds to interfere with topoisomerase function underscores a potential mechanism of action for novel thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one derivatives.
Kinase Inhibition (e.g., MET, c-Kit, VEGFR-2, PI3K/mTOR, CDK2, Protein Kinase)
A significant body of research has focused on the kinase inhibitory potential of thieno-fused heterocycles. These compounds have been shown to target a variety of protein kinases that are often dysregulated in cancer.
Notably, thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis nih.gov. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the signaling cascade that leads to the formation of new blood vessels, thereby restricting tumor growth and metastasis.
Furthermore, derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold have been identified as inhibitors of Tpl2 kinase and PDK1, both of which are involved in cancer cell signaling pathways nih.govresearchgate.net. The thieno[2,3-d]pyrimidine core has also been explored for its ability to inhibit phosphoinositide 3-kinases (PI3Ks), which are central to the PI3K/AKT/mTOR pathway that governs cell growth, proliferation, and survival mdpi.com. Some of these derivatives have demonstrated nanomolar potency against PI3K and significant in vivo anti-cancer efficacy mdpi.com.
Additionally, docking studies have suggested that certain thieno[2,3-d]pyrimidines may act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle mit.edu. The diverse kinase inhibitory profiles of these related compounds highlight the potential for Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one derivatives to be developed as targeted anticancer agents.
DNA Intercalation and Related Mechanisms
DNA intercalation is another established anticancer mechanism for certain polycyclic aromatic compounds. While direct evidence for Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one is absent, related tetracyclic condensed quinoline (B57606) compounds, such as 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), have been identified as DNA intercalating agents mdpi.com. These molecules insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can interfere with DNA replication and transcription, ultimately triggering cell death alliedacademies.org. The planar, polycyclic structure of Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one suggests that DNA intercalation could be a plausible mechanism of its potential anticancer activity.
Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition, Telomerase Inhibition)
The anticancer effects of thieno-fused heterocycles are often manifested through the modulation of critical cellular processes.
Apoptosis Induction: A common outcome of treatment with these compounds is the induction of programmed cell death, or apoptosis. For instance, a unique cytotoxic thieno[2,3-c]pyrazole derivative was found to induce caspase-dependent apoptosis nih.gov. Similarly, a thieno[2,3-b]pyridine (B153569) derivative was shown to induce both early and late apoptosis in ovarian tumor cell lines scispace.com. The apoptotic activity of some thieno[2,3-d]pyrimidine derivatives is linked to their topoisomerase II inhibitory function, with evidence of increased levels of caspase-3 nih.gov.
Cell Cycle Arrest: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Thieno[2,3-c]pyridine (B153571) derivatives have been observed to induce cell cycle arrest at the G2 phase nih.gov. Other related compounds, such as a derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, have been shown to cause cell cycle arrest mediated by p38 rug.nl. Some thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives also induce cell cycle arrest in non-small cell lung cancer cells nih.gov.
Angiogenesis Inhibition: As mentioned in the context of kinase inhibition, the targeting of VEGFR-2 by thieno[2,3-d]pyrimidin-4(3H)-ones represents a direct mechanism of angiogenesis inhibition mdpi.com. By disrupting the formation of new blood vessels, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow.
While there is no specific information on telomerase inhibition for this class of compounds in the provided search results, the multifaceted nature of their anticancer activity suggests that this and other mechanisms may yet be discovered.
Structure-Activity Relationships for Anticancer Activity
The anticancer potency of thieno-fused heterocyclic derivatives is highly dependent on the nature and position of various substituents on the core scaffold.
For naphthyridine derivatives, the C-1 NH and C-4 carbonyl groups have been identified as important for cytotoxicity nih.gov. Methyl substitution at the C-6 or C-7 positions generally leads to higher activity than substitution at the C-5 position nih.gov. A compound with a methyl group at C-7 and a naphthyl ring at C-2 displayed the most potent activity against several human cancer cell lines nih.gov.
In the case of thieno[2,3-d]pyrimidines, variations in substituents on the thiophene (B33073) core have shown that compounds with a cyclohexyl moiety are often more active than their phenyl-substituted counterparts nih.gov. The nature of the substituent at the 2-position of the pyrimidine (B1678525) ring also plays a crucial role in determining activity. For example, a 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was found to be a particularly active compound nih.gov.
These structure-activity relationship (SAR) studies on related heterocyclic systems provide a valuable roadmap for the rational design of novel and more potent Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one derivatives as potential anticancer agents.
Fused Ring Systems and their Influence on Cytotoxic Activity
The fusion of a thiophene ring with various nitrogen-containing heterocyclic systems is a common strategy in the development of novel anticancer agents. The resulting scaffolds have demonstrated significant cytotoxic activity across a range of human cancer cell lines.
Research into thieno[2,3-b]pyridine derivatives has shown their promise as novel anti-cancer molecules. A panel of these compounds was found to inhibit the proliferation and motility of prostate cancer cells, representing different stages of the disease. nih.gov Further studies on more complex fused systems, such as 5-keto-tetrahydrothieno[2,3-b]quinolones, identified potent derivatives with significant antiproliferative activity against the NCI-60 cell line panel. One derivative containing a 3-methoxyphenylcarboxamide was particularly active, with GI50 values in the low nanomolar range against melanoma (MDA-MD-435, GI50 = 23 nM) and breast cancer (MDA-MB-468, GI50 = 46 nM) cell lines. nih.gov
Another related derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, was found to have significant cytotoxic effects on ovarian cancer cell lines SK-OV-3 and OVCAR-3. rsc.org Similarly, derivatives of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold have been evaluated for anticancer activity. Among these, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one displayed noteworthy cytotoxic activity across almost all tested cancer cell lines, with the highest sensitivity observed in the melanoma cell line MDA-MB-435. uni.lu
| Compound Class | Target Cancer Type(s) | Key Research Findings | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridines | Prostate Cancer | Inhibited cancer cell proliferation and motility. | nih.gov |
| 5-Keto-tetrahydrothieno[2,3-b]quinolones | Melanoma, Breast Cancer | Compound with 3-methoxyphenylcarboxamide showed GI50 values of 23 nM (Melanoma) and 46 nM (Breast). | nih.gov |
| Tetrahydrothieno[2,3-b]quinoline derivative | Ovarian Cancer | Demonstrated significant cytotoxic effects on SK-OV-3 and OVCAR-3 cell lines. | rsc.org |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Various (notably Melanoma) | 2-(benzylamino)-5,6-dimethyl derivative showed broad cytotoxic activity, especially against melanoma cell line MDA-MB-435. | uni.lu |
Antimicrobial Activity and Associated Mechanisms
Derivatives of thieno-fused heterocyclic systems have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a wide range of bacterial, fungal, and viral pathogens.
A primary target for antibacterial agents is the bacterial type II topoisomerase, DNA gyrase, which is essential for DNA replication. The naphthyridine scaffold is a well-established pharmacophore for DNA gyrase inhibition. For instance, nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, selectively blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. wikipedia.org
More recently, a class of antibacterial thiophenes has been identified that also targets DNA gyrase but through a unique, allosteric mechanism. nih.govmdpi.com Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, these thiophene compounds bind to a distinct protein pocket remote from the DNA. nih.govmdpi.com This binding allosterically stabilizes gyrase-mediated DNA-cleavage complexes, leading to bacterial cell death. nih.govmdpi.com This alternative mechanism provides an opportunity to develop agents active against fluoroquinolone-resistant strains. mdpi.com
| Scaffold | Mechanism of Action | Key Features | Reference |
|---|---|---|---|
| 4-Oxo-1,8-naphthyridine | Inhibition of DNA gyrase (Subunit A) | Classic mechanism shared by quinolone antibiotics. | wikipedia.org |
| Thiophene Derivatives | Allosteric inhibition of DNA gyrase | Binds to a protein pocket remote from DNA, stabilizing DNA-cleavage complexes. Active against some fluoroquinolone-resistant strains. | nih.govmdpi.com |
Thieno-fused pyrimidines have emerged as a promising scaffold for the development of novel antifungal agents. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited excellent activity against several fungal species. nih.gov Notably, certain compounds bearing a p-chlorophenyl or m-methoxyphenyl group were found to be 10-15 times more potent than the control drugs ketoconazole (B1673606) or bifonazole (B1667052), with MIC values as low as 0.013-0.026 mM. nih.gov The core thieno[2,3-d]pyrimidin-4-one structure has also been tested against fungi such as Candida albicans, Aspergillus niger, and Candida krusei. kuleuven.be
In a separate line of research, the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) skeleton was identified as a promising lead scaffold for the development of new and highly efficient fungicides. nih.gov Derivatives of this system showed promising activity against agricultural fungal pathogens like C. arachidicola, R. solani, and S. sclerotiorum. nih.gov
The antiviral potential of thieno-fused heterocycles has also been explored. Research on 4-(phenylamino)thieno[2,3-b]pyridine derivatives revealed significant inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). ahajournals.org One compound from this series demonstrated over 86% inhibition of the virus at a concentration of 50 μM, indicating that this scaffold is a promising starting point for the development of new anti-HSV-1 agents. ahajournals.org
Additionally, acyclonucleoside derivatives of thieno[2,3-c] nih.govnih.govfda.govthiadiazine 2,2-dioxides have been synthesized and evaluated against a broad spectrum of viruses. While most showed limited effects, minor antiviral activity against Varicella Zoster Virus (VZV) was observed for derivatives carrying a benzyl (B1604629) group. nih.gov
Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for the antimicrobial efficacy of these compounds.
For antibacterial activity, specific substitutions on the thieno[2,3-d]pyrimidin-4(3H)-one core are crucial. The most potent antibacterial compound in one study featured a m-methoxyphenyl group and an ethylenediamine (B42938) side chain at the C-2 position, resulting in broad-spectrum activity that was 6 to 15 times more potent than ampicillin (B1664943) and streptomycin. nih.gov
For antifungal activity within the same series, the optimal combination was a p-chlorophenyl or m-methoxyphenyl group paired with a 2-(2-mercaptoethoxy)ethan-1-ol side chain. This configuration led to compounds that were significantly more potent than the antifungal controls, bifonazole and ketoconazole. nih.gov
These findings underscore the importance of specific substituent patterns on the core heterocyclic system in modulating the potency and spectrum of antimicrobial activity.
Neurological and Central Nervous System (CNS) Activities
Fused heterocyclic systems incorporating thiophene and pyridine (B92270) rings have shown potential for interacting with biological targets within the central nervous system. Various thienopyrimidine derivatives have been reported to possess a wide range of biological activities, including CNS protection.
Furthermore, naturally occurring naphthyridine alkaloids have demonstrated clear CNS effects. For example, certain indolo nih.govfda.govnaphthyridine alkaloids isolated from plants of the Erythrina genus are known to affect the CNS, exhibiting sedative, hypnotic, and neuromuscular inhibitory activities.
Studies on related fused systems have also pointed to CNS-related activity. A series of tricyclic benzothieno[2,3-d] nih.govnih.govmdpi.comtriazin-4-one derivatives was evaluated for antihistaminic properties. These compounds were found to be competitive antagonists of the H1-receptor, a target present in both the periphery and the CNS. Notably, these derivatives exhibited potent antihistaminic activity with very little of the sedative action that often accompanies H1-receptor antagonism, suggesting a degree of CNS receptor selectivity or limited blood-brain barrier penetration.
Anticonvulsant Activity and Receptor Interactions (e.g., GABAA Receptor)
Following a comprehensive search of scientific databases and literature, no specific studies detailing the anticonvulsant properties of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives were identified. Consequently, there is no available data on their interactions with receptors relevant to anticonvulsant activity, such as the GABAA receptor. Research on the structure-activity relationships of this specific class of compounds for anticonvulsant effects has not been published.
Psychotropic Effects and Neurotransmitter Modulation (e.g., SERT Transporter, 5-HT1A Receptor)
There is currently a lack of published research on the psychotropic effects of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives. No studies were found that investigated the modulatory activity of these specific compounds on key neurotransmitter systems, including the serotonin (B10506) transporter (SERT) or the 5-HT1A receptor. Therefore, no data is available to establish any structure-activity relationships in this context.
Potential in Neurodegenerative Disorders (e.g., Alzheimer’s Disease, Multiple Sclerosis)
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
No studies specifically investigating the cholinesterase inhibitory activity of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives could be located in the available scientific literature. As a result, there is no information regarding their potential to inhibit acetylcholinesterase or butyrylcholinesterase, and no structure-activity relationship data has been established.
Anti-inflammatory and Analgesic Applications
Cyclooxygenase (COX)-Independent Mechanisms of Anti-inflammatory Action
A thorough review of the literature revealed no studies focused on the anti-inflammatory properties of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives. Consequently, there is no information available regarding their mechanisms of action, including any potential cyclooxygenase (COX)-independent pathways.
Structure-Activity Relationships for Anti-inflammatory Efficacy
Due to the absence of research on the anti-inflammatory effects of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives, no structure-activity relationship studies have been conducted or published. The relationship between the chemical structure of these compounds and their anti-inflammatory efficacy remains an uninvestigated area.
Miscellaneous Biological Activities and Applications
The tetracyclic scaffold of thieno[2,3-c]naphthyridin-4(5H)-one has served as a template for the development of derivatives with a wide array of biological activities. Researchers have explored the therapeutic potential of these compounds across various domains, leading to the discovery of agents with bronchodilator, anti-osteoporotic, cardiovascular, antiplatelet, antioxidant, and anticancer properties.
Bronchodilator Activity
Scientific literature available through extensive searches does not currently provide specific information on the bronchodilator activity of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives. While related heterocyclic systems have been investigated for this purpose, data pertaining directly to this specific scaffold is not presently available.
Anti-osteoporotic Activity (e.g., α(v)β(3) Antagonism, Alkaline Phosphatase Enhancers)
There is currently a lack of specific research in publicly accessible scientific databases detailing the anti-osteoporotic activity of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives. Investigations into α(v)β(3) antagonism or the enhancement of alkaline phosphatase by this particular class of compounds have not been reported.
Anti-hypertensive and Cardiovascular Applications
Detailed studies focusing on the anti-hypertensive and cardiovascular applications of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives are not found in the current body of scientific literature. Although other thieno-fused pyrimidines and related heterocycles have shown promise as antihypertensive agents, this specific tetracyclic system remains unexplored in this context.
Platelet Aggregation Inhibition
No specific studies on the inhibition of platelet aggregation by derivatives of Thieno[2,3-c]naphthyridin-4(5H)-one could be identified in a comprehensive review of scientific literature. The potential of this scaffold as an antiplatelet agent has not yet been reported.
Antioxidant Activity
Based on available scientific data, the antioxidant properties of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives have not been specifically evaluated or reported. Research into the radical scavenging or other antioxidant capabilities of this compound class is not present in the current literature.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A review of the scientific literature indicates that there are no specific studies focused on the Epidermal Growth Factor Receptor (EGFR) inhibitory activity of Thieno[2,3-c]naphthyridin-4(5H)-one derivatives. While various other thieno-fused heterocyclic compounds have been extensively investigated as EGFR inhibitors, this particular molecular framework has not been reported in that therapeutic context.
Ionotropic Agents
Research into the specific activity of Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one derivatives as ionotropic agents is an emerging area. However, studies on the broader class of thienopyridines have shown modulation of ion channel activity. For instance, certain thieno[2,3-b]pyridinone derivatives have been investigated as antagonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor.
Structure-activity relationship studies on these thieno[2,3-b]pyridinones revealed that the substitution pattern on an aryl ring at position 5 is crucial for binding affinity. mdpi.com Compounds with unsubstituted phenyl or thienyl groups at this position demonstrated the highest potency. mdpi.com Conversely, the introduction of ortho-substituents on the aryl ring led to decreased activity. This reduction in affinity is attributed to unfavorable steric interactions and an increased torsion angle between the core thieno[2,3-b]pyridinone system and the aryl substituent, which disrupts optimal binding at the receptor site. mdpi.com Quantitative structure-activity relationship (QSAR) studies have confirmed an inverse relationship between the size of the ortho-substituent and binding affinity. mdpi.com
Table 1: SAR of Thieno[2,3-b]pyridinone Derivatives as NMDA Receptor Antagonists
| Compound Modification | Effect on Affinity | Rationale |
|---|---|---|
| Unsubstituted Phenyl/Thienyl at position 5 | Highest potency | Optimal conformation for receptor binding. |
| Ortho-substituted Aryl at position 5 | Decreased activity | Steric hindrance and increased torsion angle. |
Beta-3 Adrenergic Receptor Antagonism
While specific data on Thieno[2,3-c] nih.govnih.govnaphthyridin-4(5H)-one derivatives as beta-3 adrenergic receptor (β3-AR) antagonists is limited, research on other classes of compounds provides insight into the structural requirements for this activity. Potent and selective human β3-AR antagonists have been developed from aryloxypropanolamine benzenesulfonamide (B165840) ligands. nih.govsemanticscholar.org
In these series, specific substitutions on the phenoxy ring were found to be critical for converting potent agonists into selective antagonists. nih.govsemanticscholar.org For example, compounds L-748,328 and L-748,337 demonstrated high affinity for the human cloned β3-AR, with binding affinities of 3.7 nM and 4.0 nM, respectively. nih.gov These compounds act as competitive antagonists, inhibiting the functional activation of the receptor by agonists in a dose-dependent manner. nih.gov Their selectivity for the β3-AR over β1-AR and β2-AR is a key feature, with selectivity ratios greater than 20-fold and 45-fold against the β2-AR for L-748,328 and L-748,337, respectively. nih.gov
Table 2: Binding Affinities of Selective β3-AR Antagonists
| Compound | β3-AR Affinity (nM) | β1-AR Affinity (nM) | β2-AR Affinity (nM) |
|---|---|---|---|
| L-748,328 | 3.7 ± 1.4 | 467 ± 89 | 99 ± 43 |
| L-748,337 | 4.0 ± 0.4 | 390 ± 154 | 204 ± 75 |
Multi-Drug Resistance (MDR) Modulators
A series of novel thieno[2,3-b]pyridines has been identified as potent modulators of multi-drug resistance (MDR), a significant challenge in cancer chemotherapy. nih.gov These compounds were evaluated for their ability to inhibit key ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). nih.gov
The structure-activity relationship studies within this series led to the identification of highly effective MDR modulators. One of the most potent compounds, a thieno[2,3-b]pyridine designated as 6r , exhibited powerful inhibitory action against all three transporters. nih.gov It displayed an EC50 value of 0.3 µM for P-gp inhibition, 1.1 µM for MRP1 inhibition, and 0.2 µM for BCRP inhibition. nih.gov These findings highlight the potential of the thieno[2,3-b]pyridine scaffold in developing agents capable of reversing multi-drug resistance in cancer cells. nih.gov
Table 3: Inhibitory Activity of Thieno[2,3-b]pyridine 6r on MDR Transporters
| MDR Transporter | EC50 (µM) |
|---|---|
| P-glycoprotein (P-gp) | 0.3 ± 0.2 |
| MRP1 | 1.1 ± 0.1 |
| BCRP | 0.2 ± 0.05 |
Adenosine (B11128) Receptor Agonism/Antagonism
Thieno-fused heterocyclic systems are a well-established source of potent and selective adenosine receptor modulators. nih.govmanchester.ac.uk Specifically, derivatives of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines have been identified as effective A2A adenosine receptor antagonists. nih.govmanchester.ac.uk The A2A receptor is a significant target for therapeutic intervention in conditions such as Parkinson's disease. manchester.ac.uk
SAR studies have emphasized the importance of substitutions on the thienopyrimidine core. For instance, in a series of benzyl-substituted thieno[2,3-d]pyrimidines, exploration of various five- and six-membered heterocyclic replacements for a methylfuran group led to the discovery of potent A2A antagonists that were active in animal models. nih.gov Similarly, the investigation of keto-aryl thieno[3,2-d]pyrimidine derivatives, stemming from the antimalarial drug mefloquine, yielded potent and selective A2A antagonists with selectivity against the A1 receptor. manchester.ac.uk The A3 adenosine receptor (A3AR) is another subtype targeted by related compounds, where it acts as a modulator of inflammation. unife.it SAR studies for A3AR agonists show that affinity and selectivity are heavily influenced by substitutions at the C2, N6, and 5' positions of the adenosine scaffold. unife.it
Table 4: Activity of Thieno-pyrimidine Derivatives at Adenosine Receptors
| Compound Class | Receptor Target | Activity | Key SAR Finding |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | A2A | Antagonist | Heterocyclic replacements for methylfuran enhance potency. nih.gov |
| Thieno[3,2-d]pyrimidines | A2A | Antagonist | Keto-aryl substitutions lead to potent and selective compounds. manchester.ac.uk |
| Adenosine Analogues | A3 | Agonist | Substitutions at C2, N6, and 5' positions are critical for affinity. unife.it |
Pesticide Activities
Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated significant potential as insecticidal agents. researchgate.netnih.gov In studies evaluating their activity against the cotton aphid, Aphis gossypii, several compounds showed high potency. researchgate.netnih.gov
The research led to the discovery of compounds with LC50 values in the low parts-per-million (ppm) range. researchgate.net One compound in particular, a 4-chloropyrimidine (B154816) derivative of a pyridothienopyrimidineone, exhibited exceptional insecticidal potency with an LC50 of 0.0141 ppm. researchgate.net Further studies on sublethal concentrations of the most promising compounds demonstrated noticeable effects on the biological parameters of A. gossypii, including increased duration of nymphal instars and generation time, alongside decreased adult longevity. nih.gov These findings suggest that the thienopyridine core is a valuable scaffold for the development of novel and effective eco-friendly insecticides. researchgate.net
Table 5: Insecticidal Activity of Thieno[2,3-b]pyridine Derivatives against Aphis gossypii
| Compound | Activity (LC50, ppm) |
|---|---|
| Compound 5 | 0.0141 |
| Series 3a-d, 7, 10 | 0.0141 - 3.4351 |
Tachykinin NK1 Receptor Antagonism
The tachykinin NK1 receptor is a validated target for therapeutic agents, particularly in the management of chemotherapy-induced nausea and vomiting. wikipedia.orgguidetopharmacology.org While not thieno-fused, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent and orally active NK1 receptor antagonists. nih.gov
The structure-activity relationships in this series highlight the critical importance of stereochemistry for receptor recognition. nih.gov An 8-membered ring compound with a specific stereochemistry, (aR,9R)-8b, exhibited excellent antagonistic activity both in vitro and in vivo. nih.gov Its in vitro activity (IC50 = 0.45 nM) was approximately 750-fold higher than that of its enantiomer and significantly more potent than its other diastereomers. nih.gov X-ray analysis confirmed that the stereochemistry around the -C(=O)-N-CH2Ar moiety is crucial for high-affinity binding to the NK1 receptor. nih.gov The potent activity and favorable in vivo profile of compound (aR,9R)-8b identified it as a potential clinical candidate for treating bladder function disorders. nih.gov
Table 6: In Vitro NK1 Receptor Antagonistic Activity
| Compound | IC50 (nM) |
|---|---|
| (9S)-7b | 0.28 |
| (aR,9R)-8b | 0.45 |
Anti-intestinal Nematode Activity
Intestinal parasitic nematodes affect a significant portion of the global population, and new therapeutic agents are needed. nih.gov A series of benzonaphthyridine derivatives, which share the naphthyridine core, have been designed and synthesized, showing promising anti-intestinal nematode activity. nih.govnih.gov
These compounds were evaluated in vivo against Nippostrongylus brazilliensis in rats. nih.gov The SAR studies indicated that the nature of the substituent at the 10-position of the benzo[b] nih.govnih.govnaphthyridine ring was a key determinant of activity. The most active compound identified was 4n (7-chloro-2-methoxy-10-(4-(4′-(1H-indol-5′-yl)methylene)aminophenyl)-amino-benzo[b] nih.govnih.gov naphthyridine). nih.gov At a concentration of 10 mg/kg, this compound produced a deparasitization rate of 80.2%, demonstrating high efficacy. nih.gov The presence of a C=N linkage was considered a key toxophoric feature contributing to the observed activity. nih.gov
Table 7: Anti-nematode Activity of Benzonaphthyridine Derivatives
| Compound | Activity |
|---|
| 4n | 80.2% deparasitization at 10 mg/kg |
Utility as Ligands for Metal Complex Formation
The potential of Thieno[2,3-c] nih.govmdpi.comnaphthyridin-4(5H)-one derivatives to act as ligands for the formation of metal complexes is an area of scientific interest, though specific research on this particular heterocyclic system is not extensively documented. However, by examining the structural components of the molecule, namely the naphthyridinone and thienopyridine frameworks, it is possible to infer potential coordination behavior by drawing parallels with related compounds.
The reactivity of the broader class of 1,5-naphthyridines, for instance, has been shown to include the formation of metal complexes. nih.gov The nitrogen atoms within the naphthyridine core can act as donor sites for coordination with metal ions. This characteristic has been leveraged in the development of materials such as aluminum chelates derived from 1,5-naphthyridine (B1222797) derivatives, which have been investigated for their application as exciton-blocking materials in organic photovoltaics. nih.gov
Furthermore, the presence of the pyridinone moiety in the Thieno[2,3-c] nih.govmdpi.comnaphthyridin-4(5H)-one structure is significant. Hydroxypyridinones are a well-established class of N-heterocyclic metal chelators, recognized for their high efficacy and specificity in binding metal ions. nih.gov The combination of the carbonyl group and the adjacent hydroxyl group (in the enol form) in hydroxypyridinones creates a bidentate chelation site that can strongly coordinate with a variety of metal ions. nih.gov This chelating ability is a key feature in the design of therapeutic agents for conditions involving metal overload. nih.gov
Given these precedents, it is plausible that Thieno[2,3-c] nih.govmdpi.comnaphthyridin-4(5H)-one derivatives could exhibit chelating properties. The nitrogen atoms of the naphthyridine ring system, in conjunction with the carbonyl oxygen of the pyridinone ring, could potentially serve as coordination sites for metal ions. The specific coordination chemistry would likely be influenced by the nature of the substituents on the thienonaphthyridinone core, which could modulate the electronic properties and steric accessibility of the potential donor atoms.
While detailed experimental studies and crystallographic data for metal complexes of Thieno[2,3-c] nih.govmdpi.comnaphthyridin-4(5H)-one are not available in the reviewed literature, the known coordination chemistry of related naphthyridine and hydroxypyridinone compounds suggests that this is a viable area for future investigation. Such research would be necessary to fully characterize the ligand properties of these derivatives and to explore the potential applications of their metal complexes in fields such as catalysis, materials science, and medicinal chemistry.
Due to the absence of specific research data on the metal complex formation of Thieno[2,3-c] nih.govmdpi.comnaphthyridin-4(5H)-one derivatives, a data table of detailed research findings cannot be provided at this time.
Conclusion and Future Perspectives in Thieno 2,3 C 1 2 Naphthyridin 4 5h One Research
Summary of Current Research Directions for Thieno[2,3-c]nih.govresearchgate.netnaphthyridin-4(5H)-one and its Analogues
Current research into thienonaphthyridinones and related fused thieno-heterocycles is overwhelmingly directed towards medicinal chemistry, with a primary focus on identifying novel agents for complex diseases. The structural similarity of these scaffolds to endogenous purines and quinazolines makes them ideal candidates for interacting with a wide array of biological targets. nih.gov
The principal areas of investigation for analogues such as thienopyrimidines and thienopyridines include:
Anticancer Activity: This is the most explored therapeutic area. Analogues have demonstrated potent cytotoxicity against various cancer cell lines, including lung, breast, prostate, and colon cancer. nih.govmdpi.comcu.edu.eg The mechanisms of action often involve the inhibition of key protein kinases crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinase alpha (PI3Kα). mdpi.comresearchgate.net Some derivatives of dihydrithieno[2,3-b]naphto-4,9-dione have shown cytotoxic effects comparable to doxorubicin (B1662922) and were found to induce apoptosis and reduce cellular glucose uptake. nih.gov
Anti-Infective Properties: Thieno-fused heterocycles have emerged as promising scaffolds for developing agents against infectious diseases. Specific thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as inhibitors of the Plasmodium falciparum cysteine protease falcipain-2, a key target for antimalarial drugs. nih.gov Furthermore, a series of thienopyrimidines were discovered to inhibit the respiratory complex I of Helicobacter pylori, presenting a novel approach to combat this pathogenic bacterium. nih.gov
Neurological Applications: The structural analogy to known neuroactive compounds has prompted investigation into their effects on the central nervous system. Research into pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffolds suggests potential interactions with GABA-A receptors, which are significant targets for treating anxiety and convulsions. mdpi.com
The table below summarizes the key research directions based on the activities observed in analogues of Thieno[2,3-c] nih.govresearchgate.netnaphthyridin-4(5H)-one.
| Research Direction | Biological Target/Activity | Representative Analogue Class |
| Oncology | Kinase Inhibition (VEGFR-2, PI3Kα), Cytotoxicity, Apoptosis Induction | Thienopyrimidines, Thienopyridines, Dihydrithieno[2,3-b]naphto-4,9-diones |
| Infectious Diseases | Falcipain-2 Inhibition (Antimalarial), Respiratory Complex I Inhibition (Antibacterial) | Thieno[2,3-d]pyrimidines |
| Neurology | GABA-A Receptor Modulation | Pyrazolo[1,5-a]thieno[2,3-c]pyrimidines |
Emerging Synthetic Strategies and Methodological Advances
The synthesis of complex fused heterocycles like Thieno[2,3-c] nih.govresearchgate.netnaphthyridin-4(5H)-one is a critical aspect that dictates the pace of discovery. Traditional multi-step syntheses are often hampered by low yields and limited substrate scope. Consequently, there is a strong emphasis on developing more efficient, scalable, and modular synthetic methodologies.
Emerging strategies include:
One-Pot and Multicomponent Reactions (MCRs): These approaches are highly valued for their efficiency and atom economy. For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized via a one-pot reaction involving 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, aldehydes, and amines, often furnishing the target compounds in good to high yields without the need for tedious purification. nih.gov
Domino and Cascade Reactions: A novel catalyst-free synthesis of nih.govbenzothieno[3,2-b] nih.govbenzothiophenes has been developed using inexpensive ortho-halobenzyl halides. This protocol features a domino reaction that efficiently forms four C–S bonds and one C=C bond in a single operation. acs.org Such strategies could be adapted for the construction of the thienonaphthyridinone core.
Scalable Synthesis Protocols: Methodologies that allow for efficient and large-scale access to core scaffolds are crucial for drug development. An optimized synthesis for the fused-ring heterocycle thieno[3,2-b]thiophene (B52689) has been reported, highlighting the importance of developing robust and scalable routes. nih.gov
| Synthetic Strategy | Key Features | Advantages | Representative Application |
| One-Pot Synthesis | Combination of multiple reaction steps in a single flask. | High efficiency, reduced waste, simplified procedure. | Synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov |
| Domino Reaction | Sequential bond-forming events without isolating intermediates. | High bond-forming efficiency, molecular complexity from simple starters. | Catalyst-free synthesis of nih.govbenzothieno[3,2-b] nih.govbenzothiophenes. acs.org |
| Modular Synthesis | Stepwise construction allowing for diverse substitutions. | Access to diverse chemical libraries for SAR studies. | Automated flow synthesis of tetrahydronaphthyridines. researchgate.net |
Unexplored Biological Targets and Therapeutic Avenues
While significant progress has been made, the full therapeutic potential of the thienonaphthyridinone scaffold remains to be unlocked. The diverse activities of its analogues suggest that this chemical space could be fertile ground for identifying modulators of novel biological targets.
Potential unexplored avenues include:
Expanded Kinase Profiling: Given the success in targeting VEGFR-2 and PI3Kα, a logical next step is to screen thienonaphthyridinone libraries against a broad panel of kinases. This could uncover inhibitors for other kinases implicated in cancer (e.g., Src, MEK, CDKs) or inflammatory diseases (e.g., JAK, p38 MAP kinase). mdpi.comresearchgate.netresearchgate.net
Epigenetic Targets: Many heterocyclic compounds are known to modulate epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases. The thienonaphthyridinone core could be decorated with appropriate pharmacophoric features to target these enzymes, offering potential treatments for cancers and genetic disorders.
Metabolic Disorders: The thiophene (B33073) ring is a key component in several approved drugs and has been explored for anti-diabetic properties. nih.govrsc.org Investigating the effect of thienonaphthyridinones on metabolic targets such as glucokinase, AMPK, or PPARs could open new therapeutic avenues for diabetes and related conditions.
Parasitic and Viral Diseases: Beyond malaria, many other parasitic and viral diseases are driven by essential enzymes (e.g., proteases, polymerases) that could be targeted. The established anti-infective potential of the scaffold warrants broader screening against targets from other pathogens. nih.gov
| Potential Therapeutic Area | Unexplored Biological Targets | Rationale |
| Inflammatory Diseases | JAK kinases, p38 MAP kinase, COX enzymes | Kinase inhibitory potential is already established in analogues. researchgate.net |
| Neurodegenerative Diseases | Glycogen synthase kinase 3 (GSK-3), Monoamine oxidase (MAO) | CNS activity is suggested by GABA-A receptor modulation in related scaffolds. mdpi.com |
| Metabolic Syndrome | AMPK, PPARs, Glucokinase | Thiophene is a known pharmacophore in anti-diabetic agents. nih.gov |
| Virology | Viral Proteases, Polymerases, Integrases | Broad anti-infective potential demonstrated by analogues. nih.gov |
Advanced Computational Approaches in Rational Design and Discovery
The integration of computational chemistry has become indispensable in modern drug discovery, enabling the rational design of molecules with improved potency and drug-like properties. For a scaffold like thienonaphthyridinone, in silico methods are crucial for navigating the vast chemical space and understanding complex structure-activity relationships (SAR).
Key computational approaches being applied to related systems include:
Molecular Docking: This technique is widely used to predict the binding orientation of small molecules within the active site of a target protein. Docking studies have been instrumental in understanding how thienopyrimidine derivatives bind to PI3Kα and how lead compounds interact with the NuoB-NuoD interface of H. pylori's respiratory complex I, thereby guiding further optimization. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to thienopyridine derivatives. These models provide a quantitative correlation between the 3D properties of molecules and their biological activity, offering a strong basis for the future rational design of more potent inhibitors. researchgate.net
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, conformation, and reactivity of molecules. Such studies can evaluate transannular interactions within fused heterocyclic systems, which can influence molecular shape, conformational preference, and electron distribution, all of which are critical for biological target interactions. mdpi.com
Challenges and Opportunities in Thienonaphthyridinone Research for Novel Agents
Despite the significant promise, the path from a novel scaffold to a clinical agent is fraught with challenges. The successful development of Thieno[2,3-c] nih.govresearchgate.netnaphthyridin-4(5H)-one-based therapeutics will require overcoming several key hurdles.
Challenges:
Optimizing ADME Properties: A significant challenge in medicinal chemistry is fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Lead compounds in related series have been hampered by issues like poor solubility and high plasma protein binding, which can limit bioavailability and in vivo efficacy. nih.gov
Drug Resistance: For both anticancer and anti-infective agents, the emergence of drug resistance is a formidable problem. New agents must ideally possess a novel mechanism of action or the ability to overcome known resistance pathways.
Selectivity and Off-Target Effects: Achieving high selectivity for the desired biological target over related proteins (e.g., different kinase isoforms) is critical to minimize off-target effects and associated toxicities. researchgate.net
Opportunities:
Exploration of Isomeric Diversity: The thienonaphthyridinone core has numerous possible isomers, each with a unique 3D shape and electronic distribution. This structural diversity represents a vast and underexplored area of chemical space, offering the opportunity to discover compounds with novel biological activities.
Leveraging Computational Chemistry: Advanced in silico tools provide an unprecedented opportunity to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the discovery process. nih.gov
Application of Novel Synthetic Technologies: Methodologies like automated continuous flow synthesis, which has been applied to related naphthyridine systems, offer a pathway to rapidly generate libraries of analogues for high-throughput screening and SAR studies. researchgate.net
Targeting Novel Biological Pathways: By screening thienonaphthyridinone libraries against diverse target classes, there is a significant opportunity to uncover first-in-class inhibitors for novel biological pathways implicated in disease, moving beyond the well-trodden ground of kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
